molecular formula C8H10BClO2 B1393665 (4-Chloro-2,6-dimethylphenyl)boronic acid CAS No. 1027045-31-3

(4-Chloro-2,6-dimethylphenyl)boronic acid

Cat. No. B1393665
CAS RN: 1027045-31-3
M. Wt: 184.43 g/mol
InChI Key: FVASMUNXBUYNIX-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-dimethylphenyl)boronic acid is a chemical compound with the CAS Number: 1027045-31-3 . It has a molecular weight of 184.43 . The compound is stored in a dry environment at a temperature between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for (4-Chloro-2,6-dimethylphenyl)boronic acid is 1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Boronic acids, including (4-Chloro-2,6-dimethylphenyl)boronic acid, are often used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . Additionally, catalytic protodeboronation of boronic esters, a valuable but not well-developed transformation, has been reported .


Physical And Chemical Properties Analysis

(4-Chloro-2,6-dimethylphenyl)boronic acid is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Synthesis of Indolizidine

The compound can be used in the synthesis of indolizidine . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine .

Synthesis of Alkanes

The compound can be used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .

Synthesis of Alkenylations

The compound can be used in the synthesis of alkenylations . The boron moiety can be converted into a broad range of functional groups, including alkenylations .

Synthesis of Alkynylations

The compound can be used in the synthesis of alkynylations . The boron moiety can be converted into a broad range of functional groups, including alkynylations .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

The future directions of research involving (4-Chloro-2,6-dimethylphenyl)boronic acid could involve further development of the Suzuki-Miyaura coupling reaction . Additionally, the catalytic protodeboronation of boronic esters, a valuable but not well-developed transformation, could be further explored .

Mechanism of Action

Target of Action

The primary target of (4-Chloro-2,6-dimethylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its storage temperature is recommended to be between 2-8°C in a dry environment . These factors can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Chloro-2,6-dimethylphenyl)boronic acid. For instance, the compound’s stability can be affected by temperature and humidity . Therefore, it’s recommended to store the compound in a dry environment at a temperature between 2-8°C . Furthermore, the SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions , suggesting that it can be effectively used in a variety of environmental conditions.

properties

IUPAC Name

(4-chloro-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVASMUNXBUYNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681868
Record name (4-Chloro-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027045-31-3
Record name (4-Chloro-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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